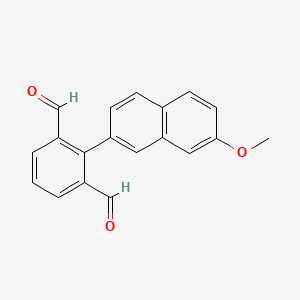
4-Hydroxy-2-(phenylmethyl)isoquinolinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-2-(phenylmethyl)isoquinolinium is a chemical compound with the molecular formula C16H14ClNO. It is an impurity of 1-Phenyl-2,3-dihydroisoquinolin-4(1H)-one Hydrochloride, which is a useful synthetic intermediate in the synthesis of cis-Hydroxy Solifenacin and cis-Hydroxy Solifenacin N-Oxide. These metabolites are related to Solifenacin, a muscarinic M3 receptor antagonist used in the treatment of urinary incontinence.
準備方法
The synthesis of isoquinoline and its derivatives, including 4-Hydroxy-2-(phenylmethyl)isoquinolinium, has been extensively studied. Traditional methods involve the use of metal catalysts or catalyst-free processes in water . One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions . Industrial production methods often involve the use of environmentally friendly catalysts and conditions to minimize waste and improve yield .
化学反応の分析
4-Hydroxy-2-(phenylmethyl)isoquinolinium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or alcohols . Major products formed from these reactions include various isoquinoline derivatives, which are valuable intermediates in pharmaceutical synthesis .
科学的研究の応用
4-Hydroxy-2-(phenylmethyl)isoquinolinium has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the synthesis of drugs like Solifenacin, which is used to treat urinary incontinence. Additionally, its derivatives have shown potential in the development of anti-cancer and anti-malarial drugs . In the industry, it is used in the production of dyes and other chemical products .
作用機序
The mechanism of action of 4-Hydroxy-2-(phenylmethyl)isoquinolinium involves its interaction with specific molecular targets and pathways. As a derivative of isoquinoline, it can interact with various enzymes and receptors in the body . For example, its related compound, Solifenacin, acts as a muscarinic M3 receptor antagonist, inhibiting the action of acetylcholine on smooth muscle cells in the bladder, thereby reducing urinary incontinence. The exact molecular targets and pathways of this compound itself are still under investigation .
類似化合物との比較
4-Hydroxy-2-(phenylmethyl)isoquinolinium can be compared with other similar compounds such as 4-hydroxy-2-quinolones and other isoquinoline derivatives . These compounds share similar structural features and chemical properties but differ in their biological activities and applications . For instance, 4-hydroxy-2-quinolones are known for their anti-bacterial and anti-malarial properties, while isoquinoline derivatives are more commonly used in the synthesis of pharmaceuticals and dyes . The uniqueness of this compound lies in its specific use as an intermediate in the synthesis of Solifenacin and its metabolites.
特性
CAS番号 |
438564-84-2 |
|---|---|
分子式 |
C₁₆H₁₄ClNO |
分子量 |
271.74 |
同義語 |
N-Benzyl-4-hydroxyisoquinolinium Chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)

![9-methoxybenzo[a]pyrene](/img/structure/B1144987.png)

